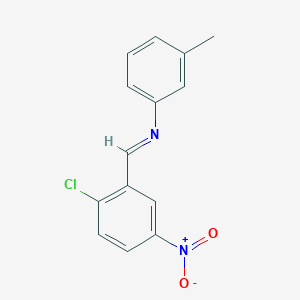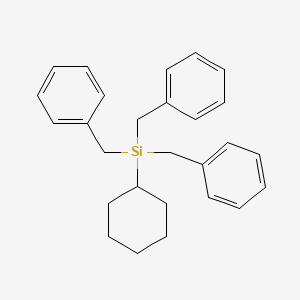
Tribenzyl(cyclohexyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl(cyclohexyl)silane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and one cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl(cyclohexyl)silane can be synthesized through a hydrosilylation reaction. One common method involves the reaction of cyclohexene with tribenzylsilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light irradiation. This reaction proceeds efficiently at temperatures up to 70°C, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves similar hydrosilylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl(cyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes such as tris(trimethylsilyl)silane are often used as reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Functionalized silane compounds with various organic groups.
Aplicaciones Científicas De Investigación
Tribenzyl(cyclohexyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which tribenzyl(cyclohexyl)silane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various organic groups, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(cyclohexyl)silane
- Tris(trimethylsilyl)silane
Comparison
Tribenzyl(cyclohexyl)silane is unique due to the presence of three benzyl groups and one cyclohexyl group, which confer distinct steric and electronic properties. Compared to trimethyl(phenyl)silane and trimethyl(cyclohexyl)silane, this compound offers greater versatility in organic synthesis due to its ability to undergo multiple types of chemical reactions. Tris(trimethylsilyl)silane, on the other hand, is primarily used as a radical-based reducing agent .
Propiedades
Número CAS |
18848-69-6 |
|---|---|
Fórmula molecular |
C27H32Si |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
tribenzyl(cyclohexyl)silane |
InChI |
InChI=1S/C27H32Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-3,5-10,13-18,27H,4,11-12,19-23H2 |
Clave InChI |
AUYZAXBUCDOOSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


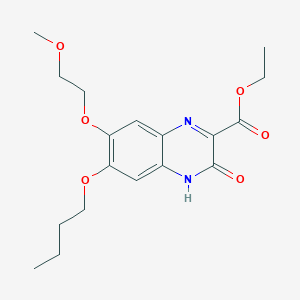
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
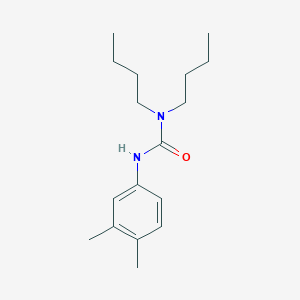
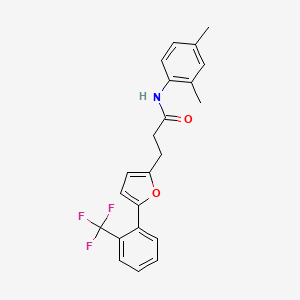
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

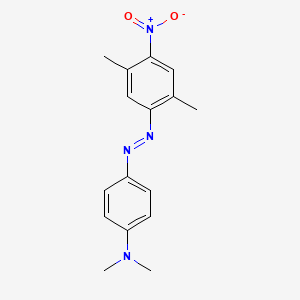
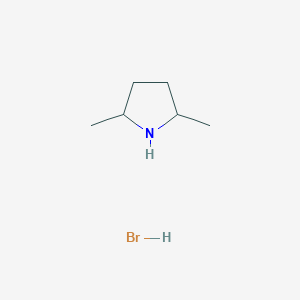

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


